GNF179

antimalarial drug resistance ring-stage dormancy K13 artemisinin resistance

GNF179 (CAS 1261114-01-5) is an optimized 8,8-dimethyl imidazolopiperazine (IZP) analog that exhibits potent antimalarial activity across multiple stages of the Plasmodium parasite life cycle, including asexual blood stages, liver stages, and sexual gametocyte stages. As a close structural analog of the clinical-phase candidate KAF156 (Ganaplacide), GNF179 serves as a critical probe compound for mechanistic studies of the IZP pharmacophore, targeting the parasite intracellular secretory pathway via interaction with the endoplasmic reticulum-resident dynamin-like GTPase PfSEY1.

Molecular Formula C22H23ClFN5O
Molecular Weight 427.9 g/mol
Cat. No. B607702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF179
SynonymsGNF179;  GNF-179;  GNF 179.
Molecular FormulaC22H23ClFN5O
Molecular Weight427.9 g/mol
Structural Identifiers
SMILESCC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)C
InChIInChI=1S/C22H23ClFN5O/c1-22(2)21-27-19(14-3-7-16(24)8-4-14)20(26-17-9-5-15(23)6-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3
InChIKeyKFSKTWYDIHJITF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNF179: A Multi-Stage Imidazolopiperazine Antimalarial Probe Compound for Drug Discovery and Resistance Research


GNF179 (CAS 1261114-01-5) is an optimized 8,8-dimethyl imidazolopiperazine (IZP) analog that exhibits potent antimalarial activity across multiple stages of the Plasmodium parasite life cycle, including asexual blood stages, liver stages, and sexual gametocyte stages [1]. As a close structural analog of the clinical-phase candidate KAF156 (Ganaplacide), GNF179 serves as a critical probe compound for mechanistic studies of the IZP pharmacophore, targeting the parasite intracellular secretory pathway via interaction with the endoplasmic reticulum-resident dynamin-like GTPase PfSEY1 [2]. The compound demonstrates oral bioavailability and in vitro metabolic stability, with an IC50 of 4.8 nM against the multidrug-resistant P. falciparum W2 strain [3].

Why GNF179 Cannot Be Substituted by KAF156 or Other Antimalarial Chemotypes in Mechanistic and Resistance Studies


Although GNF179 and KAF156 share the imidazolopiperazine core scaffold and both target the parasite secretory pathway, they exhibit quantifiably different potencies across parasite stages, distinct timings of action in the asexual blood stage, and differential potencies against liver and sexual blood stages [1]. GNF179 additionally engages a molecular target (PfSEY1) that is not conserved across all antimalarial chemotypes, meaning that substitution with artemisinin derivatives, PI4K inhibitors (e.g., KDU691), or 8-aminoquinolines would yield fundamentally different biological readouts in terms of dormancy induction, transmission-blocking potency, and cross-resistance profiles [2]. The quantitative evidence detailed below demonstrates that interchanging GNF179 with its closest analogs would compromise experimental reproducibility and lead to erroneous conclusions in drug discovery campaigns.

Quantitative Differentiation Evidence for GNF179 Relative to Comparators


GNF179 Does Not Induce Parasite Dormancy Unlike Dihydroartemisinin: Direct Stage-of-Action Comparison

In a direct head-to-head comparison using the same synchronized P. falciparum 3D7 culture system, GNF179 did not induce dormancy in ring-stage parasites, whereas dihydroartemisinin (DHA) induced a quiescent dormant ring population that could resume growth after drug removal [1]. GNF179 was more rapidly cidal against schizonts than against rings and trophozoites, but with 12 h of exposure it effectively killed both rings and dormant rings of wild-type and K13 ART-resistant parasites within 72 h [1]. Furthermore, in combination with artemisinin, GNF179 prevented recrudescence of dormant rings bearing pfk13 propeller mutations [1].

antimalarial drug resistance ring-stage dormancy K13 artemisinin resistance parasite recrudescence

GNF179 Transmission-Blocking Potency Superior to KDU691 and Primaquine Against Field-Isolated P. falciparum Gametocytes

In a direct head-to-head ex vivo comparison using field-isolated P. falciparum gametocytes from Malian patients, GNF179 completely interrupted Plasmodium transmission to Anopheles mosquitoes at a concentration of 5 nM, whereas KDU691 required 1 μM (a 200-fold higher concentration) to achieve the same effect [1]. In the same assay, primaquine (the only clinically approved transmission-blocking drug) achieved only ~50% transmission reduction at 1 μM, and chloroquine and DHA showed weak transmission-blocking activity [1]. Additionally, GNF179 abolished oocyst formation at 5 nM in a mosquito-stage gametocyte assay [2].

transmission-blocking gametocyte mosquito oocyst malaria elimination field isolates

GNF179 Demonstrates Superior Potency to KDU691 Across P. ovale and P. falciparum Field Isolates

In a direct head-to-head comparison testing the same clinical field isolates from Ghana, GNF179 exhibited a median IC50 of 14 nM against P. ovale and 10.22 nM against P. falciparum, while KDU691 showed median IC50 values of 56.34 nM and 23.19 nM respectively [1]. This represents a 4.0-fold potency advantage for GNF179 against P. ovale and a 2.3-fold advantage against P. falciparum in the same isolate panel [1]. The GNF179 IC50 range against P. ovale (2.07–124.23 nM) was also tighter than KDU691 (8.72–320.12 nM), indicating more consistent activity across genetically diverse isolates [1].

Plasmodium ovale Plasmodium falciparum field isolate susceptibility species-specific potency drug candidate prioritization

GNF179 Retains Low Nanomolar Blood-Stage Potency Against Multidrug-Resistant Parasites Including P. malariae

GNF179 exhibits an IC50 of 4.8 nM against the multidrug-resistant P. falciparum W2 strain (resistant to chloroquine, pyrimethamine, and sulfadoxine) [1]. Against the Dd2 line, GNF179 shows an IC50 of 4.31 ± 0.88 nM [2]. In P. malariae, where frontline drugs chloroquine and lumefantrine show significantly reduced ex vivo susceptibility in Malian isolates, GNF179 demonstrated strong inhibition — a critical differentiation since P. malariae is intrinsically less susceptible to current first-line therapies [3]. Against P. falciparum field isolates in Mali, cabamiquine and GNF179 both demonstrated consistently strong activity (IC50 < 10 nM), while KDU691 showed only moderate activity (median IC50 18–22 nM) [4]. Cross-resistance data show that while GNF179-resistant clones (pfcarl triple mutant KAD452-R3) display 340-fold resistance to GNF179, wild-type parasites remain highly susceptible [2].

multidrug resistance Plasmodium malariae blood-stage potency cross-species activity W2 strain

GNF179 Exhibits Favorable Liver-Stage Activity and High Therapeutic Index Relative to Host Hepatocyte Cytotoxicity

GNF179 exhibits an IC50 of 12 nM against P. berghei sporozoite-induced hepatocyte infection (determined by fluorescent imaging of liver stage schizonts) [1]. At 100 nM, GNF179 inhibited P. falciparum liver stage development by approximately 95% in human HepG2 hepatoma cells [1]. Critically, GNF179 showed low cytotoxicity toward human hepatocytes with a CC50 > 10 μM, yielding a therapeutic index (CC50/IC50) greater than 830 [1]. In a rodent causal prophylaxis model, a single oral dose of 30 mg/kg completely blocked the development of blood-stage parasitemia (0% vs 100% in vehicle control) when administered 24 h post-sporozoite infection [1]. The IZP class mechanism targeting the ER/Golgi secretory pathway is distinct from that of atovaquone (cytochrome bc1 inhibitor), primaquine (liver-stage but with G6PD-dependent hemolytic toxicity), and KDU691 (PI4K inhibitor) [2].

liver stage causal prophylaxis therapeutic index hepatic schizont HepG2 cytotoxicity

GNF179 In Vivo Efficacy: 99.7% Parasitemia Reduction and 19-Day Survival Extension in Rodent Malaria

In a P. berghei mouse malaria model, a single oral dose of GNF179 at 100 mg/kg reduced parasitemia levels by 99.7% and prolonged mouse survival by an average of 19 days relative to untreated controls [1]. GNF179 exhibits favorable mouse pharmacokinetics with low clearance (CL = 22 mL/min/kg, approximately 25% of hepatic blood flow), a large volume of distribution (Vss = 11.8 L/kg), a moderate mean residence time (MRT = 9 h), and a terminal half-life of 8.9 h . In a causal prophylaxis model, a single 15 mg/kg oral dose protected mice against an infectious P. berghei sporozoite challenge [1]. While direct in vivo head-to-head efficacy data against KAF156 in the same model are not publicly available from a single study, GNF179's in vivo efficacy profile provides the benchmark for the IZP class and its PK profile makes it suitable for oral dosing in preclinical rodent models without requiring formulation optimization .

in vivo efficacy Plasmodium berghei oral bioavailability parasitemia reduction mouse survival

Recommended Research and Procurement Application Scenarios for GNF179 Based on Quantitative Evidence


Artemisinin Resistance and Dormant Ring Recrudescence Studies

GNF179 is the only IZP probe compound for which absence of dormancy induction has been experimentally confirmed in direct comparison with DHA [1]. Laboratories investigating the prevention of artemisinin-induced dormancy and post-treatment recrudescence should select GNF179 over KAF156 (for which equivalent dormancy data are not available) and over artemisinin derivatives (which induce the confounding dormancy phenotype). The demonstration that GNF179 combined with artemisinin prevents recrudescence of K13-mutant dormant rings [1] makes it uniquely suitable for triple-therapy experimental design.

Transmission-Blocking Drug Screening Cascades Requiring Complete Transmission Arrest

With a 200-fold potency advantage over KDU691 and superior activity to primaquine in ex vivo field-isolate gametocyte transmission assays (complete transmission blockade at 5 nM vs 1 μM for KDU691) [2], GNF179 is the preferred positive control and probe for phenotypic transmission-blocking screens. Its ability to abolish oocyst formation at 5 nM [3] provides a high-sensitivity benchmark that enables detection of weak transmission-blocking candidates that would be missed when using KDU691 as a reference.

Non-Falciparum Malaria Drug Susceptibility Profiling (P. ovale and P. malariae)

GNF179's demonstrated 4-fold greater potency than KDU691 against P. ovale field isolates (median IC50 14 nM vs 56.34 nM) [4] and its strong activity against P. malariae where frontline drugs show reduced susceptibility [5] position it as an essential probe for ex vivo drug susceptibility profiling of neglected Plasmodium species. Procurement is specifically warranted for surveillance laboratories in sub-Saharan Africa and Southeast Asia where non-falciparum malaria prevalence is increasing.

ER-Targeted Antimalarial Mechanism-of-Action and Target Deconvolution Studies

GNF179 is the IZP analog for which the PfSEY1 GTPase target has been experimentally validated: GNF179 decreases PfSEY1 melting temperature, binds to recombinant PfSEY1, inhibits its GTPase activity, and alters parasite ER and Golgi morphology [6]. The compound localizes to the parasite ER [7], and its subcellular target engagement can be tracked using the validated fluorescent-conjugated probe (GNF179-NBD, IC50 = 19 nM) [7]. For target deconvolution and chemoproteomic studies, GNF179 (not KAF156) is the compound for which a fluorescent probe and target engagement assays have been fully characterized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNF179

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.